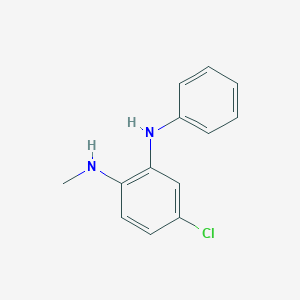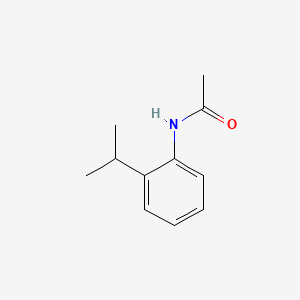
4-Hydroxyospemifene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyospemifene involves several steps, starting with the preparation of the core structure through a series of organic reactions. The key steps include:
Formation of the core structure: This involves the reaction of 2-chloroethylbenzene with 4-(2-hydroxyethoxy)benzaldehyde under specific conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-Hydroxyospemifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of ethyl-substituted phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
4-Hydroxyospemifene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Hydroxyospemifene involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit enzyme activity: By binding to the active site of enzymes, it prevents substrate binding and subsequent catalytic activity.
Modulate signaling pathways: It can interact with receptors and other signaling molecules, altering cellular responses and functions.
相似化合物的比较
4-Hydroxyospemifene can be compared with other similar compounds, such as:
(Z)-4-(1-(2-chloroethyl)-2-(4-hydroxyphenyl)-2-phenylvinyl)phenol: Similar structure but lacks the hydroxyethoxy group.
(Z)-4-(1-(2-chloroethyl)-2-(4-methoxyphenyl)-2-phenylvinyl)phenol: Similar structure but has a methoxy group instead of a hydroxyethoxy group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethoxy group enhances its solubility and reactivity, making it more versatile in various applications .
属性
CAS 编号 |
341525-22-2 |
|---|---|
分子式 |
C₂₄H₂₃ClO₃ |
分子量 |
394.89 |
同义词 |
(Z)-4-(4-Chloro-1-(4-(2-hydroxyethoxy)phenyl)-1-phenylbut-1-en-2-yl)phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)


